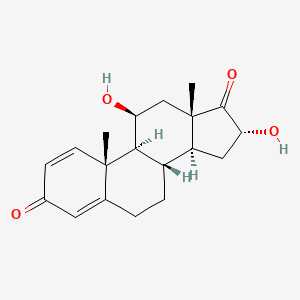
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is a glucocorticoid compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol . This compound is known for its significant role in various biological and chemical processes, particularly in the field of steroid chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation and oxidation reactions to introduce the hydroxyl groups at the 11 and 16 positions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.
Reduction: The compound can be reduced to form different hydroxyl derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. These derivatives can have different biological activities and applications .
Applications De Recherche Scientifique
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Plays a role in studying the effects of glucocorticoids on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties.
Uniqueness
(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is unique due to its specific hydroxylation pattern at the 11 and 16 positions, which imparts distinct biological activities compared to other glucocorticoids. This unique structure allows for targeted therapeutic applications and specific interactions with glucocorticoid receptors .
Propriétés
Formule moléculaire |
C19H24O4 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,16R)-11,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O4/c1-18-6-5-11(20)7-10(18)3-4-12-13-8-14(21)17(23)19(13,2)9-15(22)16(12)18/h5-7,12-16,21-22H,3-4,8-9H2,1-2H3/t12-,13-,14+,15-,16+,18-,19-/m0/s1 |
Clé InChI |
MNMVYPQFKKTBNM-IEYLFTFUSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CC(C2=O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)

![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide](/img/structure/B13407034.png)
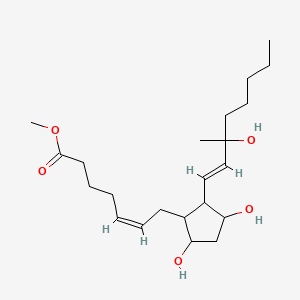
![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)

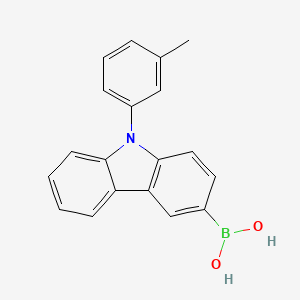
![2-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-N-[6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-4-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13407045.png)
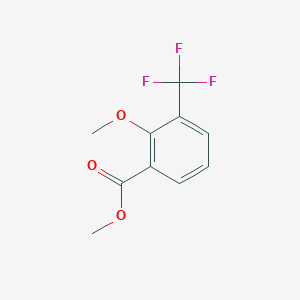
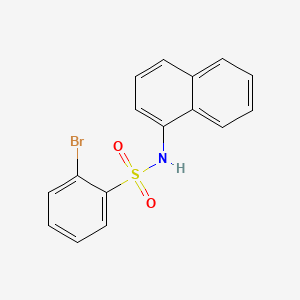
![tert-butyl N-[(1-oxo-2,3-dihydro-1H-inden-5-yl)methyl]carbamate](/img/structure/B13407066.png)
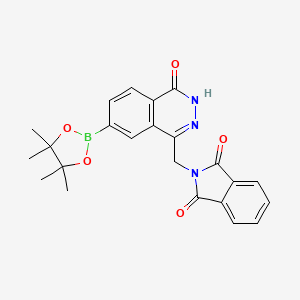
![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile](/img/structure/B13407086.png)
